molecular formula C9H5BrCl2F2O2 B1411306 2',6'-Dichloro-3'-(difluoromethoxy)phenacyl bromide CAS No. 1807178-01-3

2',6'-Dichloro-3'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411306
CAS No.: 1807178-01-3
M. Wt: 333.94 g/mol
InChI Key: YJCYGJUCGYVPKD-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrCl2F2O. It is known for its unique properties and is used in various scientific research applications, including drug development, organic synthesis, and bioanalytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide typically involves the reaction of 2’,6’-Dichloro-3’-(difluoromethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions

Major Products Formed

    Substitution Reactions: Various substituted phenacyl derivatives.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Alcohols or other reduced derivatives

Scientific Research Applications

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in bioanalytical studies to investigate biological pathways and interactions.

    Medicine: It is explored for its potential in drug development, particularly in designing new therapeutic agents.

    Industry: The compound finds applications in material sciences and the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride
  • 2’,6’-Dichloro-3’-(difluoromethoxy)acetophenone
  • 2’,6’-Dichloro-3’-(difluoromethoxy)benzoic acid

Uniqueness

2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl bromide is unique due to its specific combination of halogen atoms and the difluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-bromo-1-[2,6-dichloro-3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-5(15)7-4(11)1-2-6(8(7)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYGJUCGYVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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